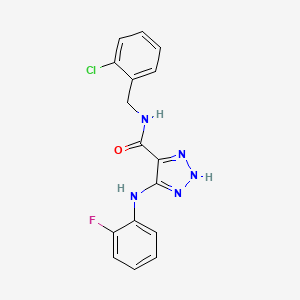![molecular formula C14H12N2O3S B14110344 3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B14110344.png)
3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID is a complex organic compound that features a thiazole ring, an acrylic acid moiety, and an acetylated phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation of Phenylamine: Phenylamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetylphenylamine.
Coupling Reaction: The acetylated phenylamine is then coupled with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Formation of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
科学研究应用
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
相似化合物的比较
Similar Compounds
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]BUTYRIC ACID: Similar structure but with a butyric acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acrylic acid moiety allows for additional reactivity compared to similar compounds with different acid moieties.
This detailed article provides a comprehensive overview of (2E)-3-[2-[ACETYL(PHENYL)AMINO]-1,3-THIAZOL-4-YL]ACRYLIC ACID, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19) |
InChI 键 |
VSMIOQNPRCYJKR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)

![N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110298.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14110304.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14110313.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)
![8-(4-(dimethylamino)phenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110327.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)
